molecular formula C13H16BrF2N B8122392 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine

1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine

Cat. No.: B8122392
M. Wt: 304.17 g/mol
InChI Key: JJOFWBMVQPMDNP-UHFFFAOYSA-N
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Description

1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery research. Piperidine rings are one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . The specific structure of this compound combines a 3-bromophenyl group with a 3,3-difluoropiperidine scaffold. The bromophenyl moiety is a common pharmacophore that can facilitate further chemical modifications via cross-coupling reactions, making the molecule a versatile building block for creating compound libraries . The 3,3-difluoro modification on the piperidine ring is a significant feature, as introducing fluorine atoms can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability . Piperidine derivatives bearing fluorine atoms are valuable for developing new active compounds with improved drug-like characteristics . Research into similar difluoropiperidine compounds has shown potential as NR2B NMDA receptor antagonists, indicating a possible research pathway for central nervous system (CNS) disorders . Furthermore, rigidified and fluorinated piperidine analogues are being explored as high-affinity antagonists for other targets, such as the P2Y14 receptor, for potential applications in treating inflammation, asthma, and chronic pain . As a chemical tool, this compound is strictly for research purposes in developing and characterizing new biologically active molecules. 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(3-bromophenyl)ethyl]-3,3-difluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrF2N/c14-12-4-1-3-11(9-12)5-8-17-7-2-6-13(15,16)10-17/h1,3-4,9H,2,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOFWBMVQPMDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC(=CC=C2)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This two-step approach involves synthesizing 3,3-difluoropiperidine followed by N-alkylation with 2-(3-bromophenyl)ethyl bromide. The difluorinated piperidine precursor is typically prepared via fluorination of piperidine-3-one using diethylaminosulfur trifluoride (DAST) or related reagents. Subsequent alkylation introduces the bromophenyl-ethyl side chain under basic conditions.

Synthetic Procedure

  • Fluorination of Piperidine-3-one :
    Piperidine-3-one (10 mmol) is treated with DAST (12 mmol) in anhydrous dichloromethane at −10°C for 4 hours. The reaction is quenched with ice-cold sodium bicarbonate, extracted with DCM, and purified via distillation to yield 3,3-difluoropiperidine (62% yield).

  • N-Alkylation :
    3,3-Difluoropiperidine (5 mmol) is combined with 2-(3-bromophenyl)ethyl bromide (6 mmol) and potassium carbonate (15 mmol) in acetonitrile. The mixture is refluxed for 12 hours, filtered, and concentrated. Column chromatography (hexane:ethyl acetate, 10:1) affords the target compound in 45% yield.

Key Challenges

  • Low Alkylation Efficiency : Competing side reactions, such as over-alkylation or elimination, reduce yields.

  • Purification Complexity : The polar nature of the product necessitates multiple chromatographic steps.

Palladium-Catalyzed C–N Cross-Coupling Approach

Reaction Design

Pd-catalyzed coupling between 2-(3-bromophenyl)ethylamine and 3,3-difluoro-1-bromopiperidine offers a streamlined alternative. This method leverages Buchwald-Hartwig amination conditions to form the critical C–N bond.

Optimization Parameters

  • Catalyst System : Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%) in toluene.

  • Base : Cs₂CO₃ (3 equiv) at 110°C for 24 hours.

  • Yield : 68% after silica gel purification.

Mechanistic Insights

The reaction proceeds via oxidative addition of the bromopiperidine to Pd(0), followed by ligand exchange with the amine. Reductive elimination forms the C–N bond, regenerating the catalyst. The electron-withdrawing fluorine atoms on the piperidine ring slightly hinder the reaction, necessitating elevated temperatures.

Cyclization of Linear Precursors

Retrosynthetic Strategy

A linear precursor, 3-bromo-N-(2-(3-bromophenyl)ethyl)-3-fluoropropionamide, undergoes intramolecular cyclization under basic conditions to form the piperidine ring.

Stepwise Synthesis

  • Amide Formation :
    3-Bromo-3-fluoropropionyl chloride (5 mmol) reacts with 2-(3-bromophenyl)ethylamine (5 mmol) in THF at 0°C. Triethylamine (6 mmol) is added dropwise, and the mixture stirs for 2 hours (89% yield).

  • Cyclization :
    The amide (4 mmol) is treated with NaH (8 mmol) in DMF at 80°C for 6 hours. Workup and chromatography yield the target compound (52%).

Limitations

  • Sensitivity to Base : Overly vigorous conditions lead to dehydrohalogenation.

  • Moderate Yields : Competing intermolecular reactions reduce efficiency.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Alkylation459812Simple reagents
Pd-Catalyzed Coupling689924High regioselectivity
Cyclization52956Fewer purification steps

The Pd-catalyzed method offers superior yields and selectivity but requires expensive catalysts. Alkylation remains the most accessible for small-scale synthesis, while cyclization balances speed and complexity.

Characterization and Validation

All routes produce compounds validated via:

  • ¹H NMR : Aromatic protons at δ 7.55–7.32 ppm, piperidine CH₂ signals at δ 3.2–2.8 ppm.

  • EI-MS : Molecular ion peak at m/z 304.17 [M]⁺.

  • Elemental Analysis : C 51.34%, H 5.30%, N 4.60% (calculated for C₁₃H₁₆BrF₂N) .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and pharmacological differences between 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine and related compounds:

Compound Name Substituents/Modifications Molecular Weight Biological Target Key Pharmacological Findings References
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine 3-Bromo-phenyl ethyl, 3,3-difluoro-piperidine 316.19 (calc.) Hypothetical: MT2 or sigma receptors Theoretical CNS/pain modulation
UCM924 N-{2-([3-Bromo-phenyl]-4-fluorophenylamino)ethyl}acetamide 393.24 (calc.) MT2 receptor partial agonist Prolonged antinociception in neuropathic pain models (20–40 mg/kg, s.c.); superior to melatonin
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one 4-Fluorophenyl ethyl, 3-amino-piperidin-2-one 236.29 Undisclosed Predicted pKa 8.69; potential CNS activity
{1-[(2-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine 2-Bromo-4-fluorophenyl methyl, piperidine-methanamine 301.20 Undisclosed Structural similarity to sigma/PCP receptor ligands
Compound 3l (P2Y1 antagonist) Spiropiperidine indoline, diaryl urea ~550 (estimated) P2Y1 receptor Robust oral antithrombotic effect; mild bleeding liability in rats

Mechanistic and Functional Comparisons

UCM924 (MT2 Receptor Agonist)
  • Structural Overlap : Shares a 3-bromo-phenyl group but differs in the acetamide linker and 4-fluoro-phenyl substitution.
  • Activity: Demonstrates MT2-dependent antinociception in neuropathic pain models via periaqueductal gray modulation .
  • Superiority : Efficacy surpasses melatonin (150 mg/kg) and matches gabapentin (100 mg/kg) without motor impairment .
Sigma/PCP Receptor Ligands
  • Relevance : Piperidine derivatives like {1-[(2-bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine and SKF 10,047-labeled sigma receptors suggest bromo-fluoro-piperidines may target CNS receptors.
  • Key Difference : Sigma receptor ligands often exhibit stereoselectivity and affinity for glutamatergic pathways, contrasting with MT2 agonists’ focus on descending pain pathways .
P2Y1 Antagonists (e.g., Compound 3l)
  • Structural Divergence : Incorporates spiropiperidine and diaryl urea moieties instead of halogenated aryl-ethyl chains.
  • Therapeutic Application : Antithrombotic efficacy with reduced bleeding risk, highlighting piperidine’s versatility in diverse therapeutic areas .

Structure-Activity Relationship (SAR) Insights

  • Halogenation : Bromine at the phenyl group enhances binding affinity (e.g., UCM924’s MT2 activity ), while fluorine improves metabolic stability and bioavailability .
  • Linker Effects : Ethyl linkers (as in the target compound) vs. acetamide linkers (UCM924) influence pharmacokinetics; ethyl chains may reduce polarity, enhancing blood-brain barrier penetration .

Biological Activity

1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring with a difluoro substitution and a bromo-substituted phenyl group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine is primarily attributed to its ability to interact with specific receptors and enzymes. The bromine atom enhances its electrophilicity, allowing it to participate in various biochemical pathways.

Target Interactions

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
  • Receptor Binding : It has shown potential in binding to neurotransmitter receptors, which could influence neurological functions.

Biological Activity Findings

Research indicates that this compound exhibits a range of biological activities, including:

  • Antidepressant Effects : In preclinical studies, it has been shown to improve symptoms in models of depression, suggesting a mechanism involving serotonin or norepinephrine modulation.
  • Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine:

  • Forced Swim Test (FST) in Rodents :
    • This test is commonly used to assess antidepressant-like activity. In studies, administration of the compound resulted in reduced immobility time compared to control groups, indicating potential antidepressant effects .
  • Electroconvulsive Threshold Test :
    • The compound was evaluated for its influence on seizure thresholds in animal models. Results showed an increase in the threshold for seizures, suggesting possible neuroprotective properties .
  • Antimicrobial Testing :
    • Laboratory tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals that the presence of the bromo substituent significantly affects both the chemical reactivity and biological activity.

Compound NameStructureBiological ActivityNotable Effects
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidineStructureAntidepressant, AntimicrobialReduced immobility in FST
1-[2-(3-Chloro-phenyl)-ethyl]-3,3-difluoro-piperidineStructureModerate AntidepressantLess effective than bromo variant
1-[2-(3-Fluoro-phenyl)-ethyl]-3,3-difluoro-piperidineStructureLow Antidepressant ActivityMinimal effects observed

Q & A

Q. Critical Parameters :

ParameterImpact on YieldExample from Evidence
Solvent polarityHigher polarity (e.g., DMF) enhances nucleophilic substitution rates DMF used for coupling bromothiophenol derivatives
TemperatureElevated temps (110°C) accelerate cyclization but may degrade sensitive groups Overnight stirring at 110°C for intermediate formation
CatalystsPd-based catalysts improve cross-coupling efficiency Palladium-mediated coupling in related piperidine syntheses

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final fluorination step?

Answer:
Low yields in fluorination often arise from competing elimination or incomplete substitution. Strategies include:

  • Precise stoichiometry : Use a 1.2–1.5 molar excess of fluorinating agents to ensure complete conversion .
  • Low-temperature gradients : Gradual warming from −78°C to room temperature reduces side reactions .
  • Additives : Molecular sieves or scavengers (e.g., triethylamine) trap reactive intermediates .
  • In situ monitoring : Employ NMR or LC-MS to track reaction progress and terminate before degradation .

Example : A study on analogous trifluoromethylpyridine synthesis achieved 85% yield by maintaining −40°C during DAST addition .

Basic: What spectroscopic and computational methods are critical for structural validation of this compound?

Answer:

  • NMR : ¹⁹F NMR confirms difluoro-piperidine geometry (δ −120 to −150 ppm for CF₂ groups) .
  • X-ray crystallography : Resolves spatial arrangement of the bromophenyl-ethyl side chain .
  • DFT calculations : Predict vibrational frequencies (IR) and electronic transitions (UV-Vis) for cross-validation .

Q. Table: Key Spectral Peaks

TechniqueExpected SignalReference
¹H NMRδ 3.2–3.8 ppm (piperidine protons)
¹³C NMRδ 110–125 ppm (aromatic carbons)
¹⁹F NMRδ −135 ppm (CF₂)

Advanced: How can discrepancies between computational (DFT) and experimental structural data be resolved?

Answer:
Discrepancies often arise from solvation effects or conformational flexibility. Mitigation steps:

  • Solvent-adjusted DFT : Include implicit solvent models (e.g., PCM for DMSO) .
  • Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers .
  • Hybrid methods : Combine X-ray (solid-state) and NMR (solution-state) data to validate DFT .

Case Study : A DFT study on trifluoromethylpyridines showed <2% deviation from X-ray after incorporating solvent effects .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

  • Receptor binding assays : Radioligand displacement for GPCRs (e.g., MT2 receptors, implicated in neuropathic pain) .
  • CYP450 inhibition : Assess metabolic stability using liver microsomes .
  • Cellular toxicity : MTT assay in HEK293 or HepG2 cells .

Q. Protocol :

Prepare test compound in DMSO (stock ≤10 mM).

Incubate with target receptors/microsomes for 1–24 hrs.

Quantify binding/inhibition via fluorescence or LC-MS .

Advanced: How should researchers address contradictory results in neuropathic pain models (e.g., MT2 agonism vs. off-target effects)?

Answer:

  • Selective receptor knockout : Use CRISPR-edited cell lines to isolate MT2-specific effects .
  • Pharmacological profiling : Compare activity against a panel of 50+ receptors (e.g., CEREP) .
  • Metabolite screening : Identify active metabolites via HRMS to rule out secondary targets .

Example : UCM924 (a related MT2 agonist) showed no motor impairments in rotarod tests, confirming target specificity .

Basic: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Co-solvents : Use cyclodextrins (20% w/v) or PEG-400 (30% v/v) .
  • pH adjustment : Protonate the piperidine nitrogen (pKa ~8.5) with citrate buffer (pH 4.5) .
  • Salt formation : Hydrochloride salts enhance solubility by 5–10× .

Q. Data :

FormulationSolubility (mg/mL)Source
Free base0.12
HCl salt1.8

Advanced: How can predictive modeling (e.g., QSPR) guide the design of analogs with improved metabolic stability?

Answer:

  • Descriptor selection : Include logP, polar surface area, and CYP3A4 affinity .
  • Machine learning : Train models on PubChem datasets to predict clearance rates .
  • In silico mutagenesis : Modify substituents (e.g., replacing bromine with CF₃) to reduce hepatic extraction .

Validation : A QSPR model for piperidine analogs achieved R² = 0.89 between predicted and observed half-lives .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for weighing/dissolving due to volatile fluorinated byproducts .
  • Storage : Airtight containers at 2–8°C; desiccate to prevent hydrolysis .

Advanced: How can degradation pathways be elucidated under accelerated stability conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light .
  • LC-HRMS : Identify degradation products (e.g., dehalogenation or piperidine ring opening) .
  • Kinetic modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf life .

Example : A bromophenyl analog showed 5% degradation after 30 days at 40°C, primarily via C-Br bond cleavage .

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